molecular formula C14H23NO4 B1401236 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid CAS No. 1250885-00-7

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid

Cat. No. B1401236
M. Wt: 269.34 g/mol
InChI Key: CPOZYRAAEGVJCM-UHFFFAOYSA-N
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Description

“2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid” is a chemical compound with the CAS Number: 1427432-25-4 . It has a molecular weight of 269.34 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-(tert-butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid . The InChI Code is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 269.34 . The InChI Code provides information about its molecular structure .

Scientific Research Applications

  • Use in Organic Synthesis :

    • A study by Saito et al. (2006) discusses the use of a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), as a tert-butoxycarbonylation reagent for various substrates such as phenols and aromatic carboxylic acids. This process is significant in organic synthesis due to its chemoselectivity and high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
    • Another study by Teng, Zhang, & Mendonça (2006) describes an efficient synthesis approach for a spirocyclic oxindole analogue, which uses the tert-butoxycarbonyl group in one of the key steps. This illustrates the compound’s utility in constructing complex molecular structures (Teng, Zhang, & Mendonça, 2006).
  • Pharmaceutical Development :

    • Research by Song et al. (2015) explores the antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives. These compounds showed enhanced antibacterial properties compared to related derivatives, highlighting the potential of tert-butoxycarbonyl compounds in developing new antibacterial agents (Song, Ma, & Zhu, 2015).
    • Xue et al. (2002) describe the asymmetric synthesis of derivatives of piperidinedicarboxylic acid, utilizing tert-butoxycarbonyl protection. This work is significant in the synthesis of optically pure compounds for pharmaceutical use (Xue, He, Roderick, Corbett, & Decicco, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOZYRAAEGVJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid

CAS RN

1427432-25-4
Record name 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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